molecular formula C8H9BrClNO B567350 5-Bromo-3-chloro-2-isopropoxypyridine CAS No. 1211531-67-7

5-Bromo-3-chloro-2-isopropoxypyridine

Cat. No. B567350
M. Wt: 250.52
InChI Key: LPLUCQNCCSTLNT-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-isopropoxypyridine is a chemical compound with the CAS Number: 1335058-63-3 . It has a molecular weight of 250.52 . It is typically stored at refrigerated temperatures .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-isopropoxypyridine is represented by the formula C8H9BrClNO . The InChI key for this compound is LPLUCQNCCSTLNT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-chloro-2-isopropoxypyridine include a molecular weight of 250.52 . The compound is typically stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

5-Bromo-3-chloro-2-isopropoxypyridine is a valuable intermediate for synthesizing pentasubstituted pyridines, which are important in medicinal chemistry. Its derivatives enable further chemical manipulations, making it a versatile component in organic synthesis (Wu, Porter, Frennesson, & Saulnier, 2022).

Chemoselective Functionalization

The chemoselective functionalization of 5-Bromo-3-chloro-2-isopropoxypyridine derivatives is significant in organic chemistry. These derivatives enable selective bromide substitution, which is crucial for developing specific chemical structures and compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Preparation of Metal-Complexing Molecular Rods

5-Bromo-3-chloro-2-isopropoxypyridine is useful in the synthesis of metal-complexing molecular rods, which have applications in nanotechnology and material science. These molecular rods, derived from 5-Bromo-2,2'-bipyridines and bipyrimidines, are essential for creating complex nanostructures (Schwab, Fleischer, & Michl, 2002).

Catalysis in Amination Reactions

5-Bromo-3-chloro-2-isopropoxypyridine and its analogs are used as substrates in catalytic amination reactions. These reactions are fundamental in producing various aminated pyridines, which have multiple applications in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Antiviral Research

Derivatives of 5-Bromo-3-chloro-2-isopropoxypyridine have shown potential in antiviral research. They are key intermediates in synthesizing nucleoside analogs, which are crucial in developing antiviral therapies (Lin, Neenan, Cheng, & Prusoff, 1976).

Hydrodehalogenation Studies

Hydrodehalogenation studies involving bromo- and chloropyridines, including derivatives of 5-Bromo-3-chloro-2-isopropoxypyridine, provide insights into reaction mechanisms and kinetics. These studies are important for understanding and optimizing chemical processes in industrial and pharmaceutical chemistry (Gurovets, Sharf, & Belen'kii, 1985).

Safety And Hazards

5-Bromo-3-chloro-2-isopropoxypyridine may cause skin irritation and serious eye irritation . Safety precautions include avoiding inhalation, ingestion, skin contact, and eye contact .

properties

IUPAC Name

5-bromo-3-chloro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLUCQNCCSTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729339
Record name 5-Bromo-3-chloro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-isopropoxypyridine

CAS RN

1211531-67-7
Record name 5-Bromo-3-chloro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (25.7 g, 229 mmol) was added to 2-propanol (100 mL, 57.3 mmol) and the solution was stirred at 95° C. for 3 h, then 5-bromo-2,3-dichloropyridine (13 g, 57.3 mmol) was added. This reaction was refluxed overnight. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The organic phase was washed with water and saturated brine, dried over sodium sulphate and evaporated in vacuo to afford the crude product 5-bromo-3-chloro-2-[(1-methylethyl)oxy]pyridine (D107) (14.5 g), which was used directly without further purification.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

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